2-((2-chlorobenzyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-6-[(4-fluorophenyl)methyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3OS/c22-18-4-2-1-3-15(18)13-28-21-24-19-9-10-26(12-17(19)20(27)25-21)11-14-5-7-16(23)8-6-14/h1-8H,9-13H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZNZKDQYGTHJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC3=CC=CC=C3Cl)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-chlorobenzyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a member of the pyrido[4,3-d]pyrimidine family, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and molecular docking studies of this compound, highlighting its pharmacological properties and mechanisms of action.
Synthesis
The synthesis of the compound involves several key steps:
- Formation of Chalcone : The reaction of acetophenones with various aromatic aldehydes in the presence of KOH in methanol yields substituted chalcones.
- Thioether Formation : The chalcone is treated with thiourea under reflux conditions to form an intermediate.
- Final Product Formation : The intermediate reacts with benzyl chlorides or bromides to yield the final product.
The structural elucidation is typically performed using techniques such as -NMR and -NMR spectroscopy, confirming the presence of specific functional groups and confirming the compound's identity.
Anticancer Properties
Research indicates that the compound exhibits significant cytotoxic activity against various cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation and induce apoptosis in human cancer cells. For instance, compounds similar in structure have shown IC50 values in the micromolar range against specific cancer types.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably:
- α-Glucosidase Inhibition : It has shown moderate inhibitory activity against α-glucosidase, which is relevant for managing diabetes by slowing carbohydrate absorption.
- Kinase Inhibition : Preliminary studies suggest potential inhibition of kinases involved in cancer progression.
Antimicrobial Activity
Some derivatives of this compound have demonstrated antibacterial properties against common pathogens such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effective antibacterial action.
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions of the compound with target proteins. These studies suggest that the compound binds effectively to active sites of enzymes and receptors implicated in cancer and metabolic diseases. The docking scores indicate a favorable interaction profile compared to known inhibitors.
Case Studies
- Case Study 1 : A study evaluated the cytotoxic effects on A431 vulvar epidermal carcinoma cell lines, where derivatives exhibited significant inhibition of cell proliferation.
- Case Study 2 : Another investigation focused on its anti-inflammatory properties, showing that it could reduce pro-inflammatory cytokine levels in vitro.
Data Summary
The following table summarizes key biological activities and their respective IC50 values:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula (C22H19ClFN3OS).
Key Observations:
Substituent Effects on Bioactivity :
- The 2-chlorobenzylthio group in the target compound may enhance lipophilicity and membrane permeability compared to the 2-thioxo group in ’s compound .
- Fluorinated benzyl groups (e.g., 4-fluorobenzyl vs. 3-fluorobenzoyl in ) influence electronic properties and metabolic stability .
Structural Similarity vs. In contrast, ’s pyrimidin-4(3H)-one analogs demonstrate anticancer activity (e.g., 10 µM inhibition of HOP-92 lung cancer cells), though their scaffolds differ slightly .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for ’s 6-benzyl analog, which involves cyclocondensation of thioureas with ketones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
